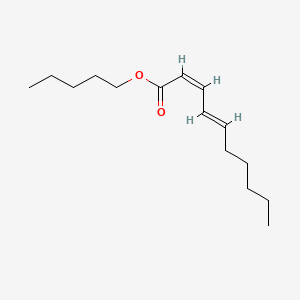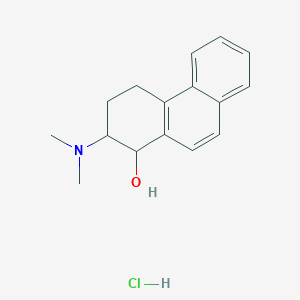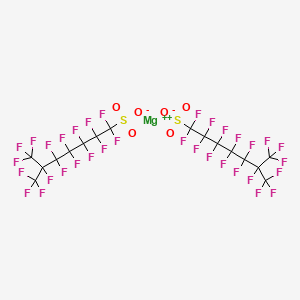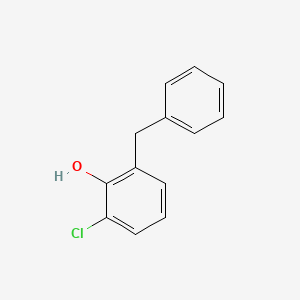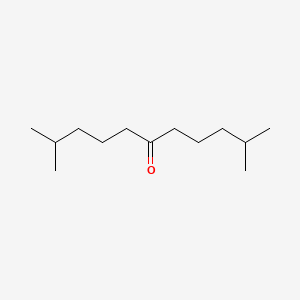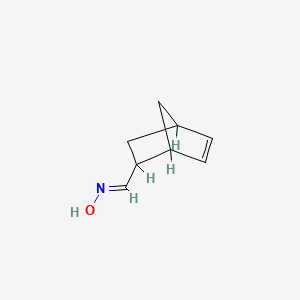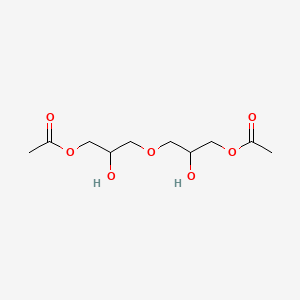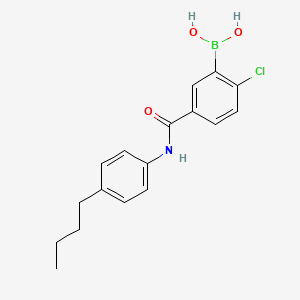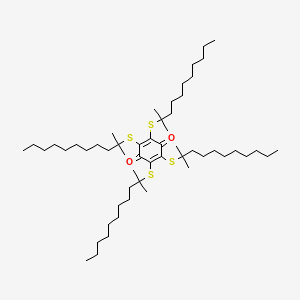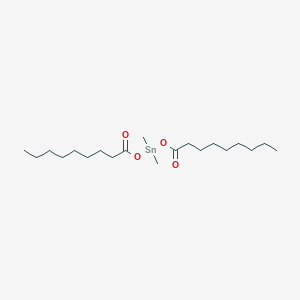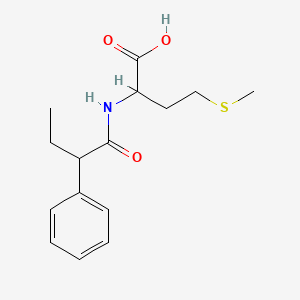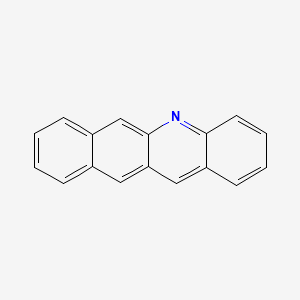
Benz(b)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(b)acridine is a polycyclic aromatic hydrocarbon that belongs to the acridine family. Acridines are known for their rigid structure, planarity, and high thermal stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benz(b)acridine typically involves the condensation of 2-lithio-1-methyl-4-quinolone with methyl 2-(chloroformyl)benzoate, resulting in 5-methylthis compound-6,11,12-trione . Another method includes the addition of the anion of methyl 2-(1,3-dithian-2-yl)benzoate to 1-methoxycarbonyl-4-quinolone, producing 5,5a-dihydro-11-hydroxy-5-methoxycarbonyl-12-oxaspiro{this compound-6,2′(1′,3′-dithiane)} .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(b)acridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxygenated derivatives, dihydro derivatives, and various substituted this compound compounds.
Applications De Recherche Scientifique
Benz(b)acridine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic compounds.
Medicine: Some this compound derivatives exhibit anticancer, antimicrobial, and antiviral activities.
Industry: This compound and its derivatives are used as dyes, fluorescent materials, and in laser technologies.
Mécanisme D'action
The mechanism of action of benz(b)acridine primarily involves DNA intercalation. The planar structure of this compound allows it to insert between DNA base pairs, disrupting the normal function of DNA and associated enzymes . This intercalation can inhibit the activity of topoisomerase and telomerase, leading to the inhibition of cell proliferation and inducing cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: Benz(b)acridine is structurally similar to acridine, another polycyclic aromatic hydrocarbon with a nitrogen atom in the ring.
Benzo[h]quinoline: This compound shares a similar polycyclic structure with this compound and exhibits similar chemical properties.
Benzo[c]acridine: Another closely related compound with a similar core structure and applications.
Uniqueness
This compound is unique due to its specific arrangement of rings and nitrogen atoms, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit critical enzymes makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
257-89-6 |
|---|---|
Formule moléculaire |
C17H11N |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
benzo[b]acridine |
InChI |
InChI=1S/C17H11N/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)18-17/h1-11H |
Clé InChI |
JZYMCIPZZLIJKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC=CC4=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



